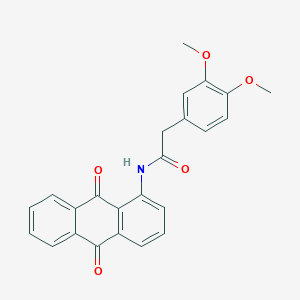![molecular formula C20H17ClN4O3S B11597835 5-(4-chlorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11597835.png)
5-(4-chlorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-クロロフェニル)スルホニル-6-イミノ-7-プロピル-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-2-オンは、スルホニル基、イミノ基、クロロフェニル基など、複数の官能基を有する独自の三環式構造によって特徴付けられる、複雑な有機化合物です。
準備方法
合成経路および反応条件
5-(4-クロロフェニル)スルホニル-6-イミノ-7-プロピル-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-2-オンの合成は、一般的に容易に入手可能な前駆体から出発し、複数の段階を必要とします。一般的な合成経路の1つは次のとおりです。
クロロフェニルスルホニル中間体の形成: 合成は、ベンゼンを塩素化して4-クロロベンゼンを形成することから始まります。その後、三酸化硫黄またはクロロスルホン酸を使用してスルホン化を行い、スルホニル基を導入し、4-クロロベンゼンスルホニルクロリドが得られます。
環化および三環式コアの形成: 次のステップでは、4-クロロベンゼンスルホニルクロリドを、塩基性条件下で適切なトリアジン誘導体と反応させて、三環式コアを形成します。このステップでは、水素化ナトリウムまたはtert-ブトキシカリウムなどの強塩基を使用する必要がある場合がよくあります。
プロピル基の導入: 最後のステップでは、三環式中間体を、プロピルハライド(通常は、ジメチルホルムアミド(DMF)またはテトラヒドロフラン(THF)などの適切な溶媒の存在下、還流条件下)でアルキル化します。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために上記の合成経路を最適化する必要がある場合があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、再結晶またはクロマトグラフィーなどの精製技術の実施が含まれる場合があります。
化学反応解析
反応の種類
酸化: この化合物は、特にイミノ基で酸化反応を起こす可能性があり、オキソ誘導体の形成につながります。
還元: 還元反応は、スルホニル基を標的にし、適切な条件下でスルフィド基またはチオール基に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核剤は、水酸化ナトリウム(NaOH)または炭酸カリウム(K₂CO₃)などの塩基の存在下で使用できます。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はオキソ誘導体を生成する可能性があり、還元はスルフィドまたはチオールを生成する可能性があります。置換反応は、芳香族環にさまざまな官能基を導入することができます。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されています。そのユニークな構造により、新しい化学反応性の探求と、新規な合成方法論の開発が可能になります。
生物学
生物学的研究では、この化合物は、生物活性分子としての可能性について調査されています。その構造的特徴は、生体標的との相互作用の可能性を示唆しており、創薬および開発の候補となっています。
医学
医学では、この化合物は、治療の可能性について探求されています。特定の分子標的に結合する能力は、さまざまな疾患に対する新しい治療法の開発につながる可能性があります。
産業
工業的な用途では、この化合物は、ユニークな特性を持つ新しい材料の開発に使用できます。その安定性と反応性により、コーティング、接着剤、その他の高度な材料に適しています。
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce a variety of functional groups onto the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In industrial applications, the compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
5-(4-クロロフェニル)スルホニル-6-イミノ-7-プロピル-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-2-オンの作用機序は、特定の分子標的との相互作用を伴います。スルホニル基は、タンパク質と強い相互作用を形成することができ、イミノ基は水素結合に関与する可能性があります。三環式コアは、結合親和性と特異性を高めることができる剛直なフレームワークを提供します。
類似の化合物との比較
類似の化合物
5-(4-クロロフェニル)-1,3,4-チアジアゾール-2-スルホンアミド: この化合物は、スルホニル基とクロロフェニル基を共有していますが、コア構造が異なります。
4-クロロベンゼンスルホニルクロリド: より複雑な分子の合成における前駆体として役立つ、より単純な化合物。
トリアジン誘導体: 類似のトリアジンコアを持つが、置換基が異なる化合物。
ユニークさ
5-(4-クロロフェニル)スルホニル-6-イミノ-7-プロピル-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-2-オンのユニークさは、官能基と三環式構造の組み合わせにあります。この組み合わせは、より単純な化合物または構造的に異なる化合物には見られない、独自の化学的および生物学的特性のセットを提供します。
類似化合物との比較
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the sulfonyl and chlorophenyl groups but has a different core structure.
4-chlorobenzenesulfonyl chloride: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Triazine derivatives: Compounds with a similar triazine core but different substituents.
Uniqueness
The uniqueness of 5-(4-chlorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its combination of functional groups and tricyclic structure. This combination provides a distinct set of chemical and biological properties that are not found in simpler or structurally different compounds.
特性
分子式 |
C20H17ClN4O3S |
|---|---|
分子量 |
428.9 g/mol |
IUPAC名 |
5-(4-chlorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C20H17ClN4O3S/c1-2-10-25-18(22)16(29(27,28)14-8-6-13(21)7-9-14)12-15-19(25)23-17-5-3-4-11-24(17)20(15)26/h3-9,11-12,22H,2,10H2,1H3 |
InChIキー |
NCVUXUPATNAQRM-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=CC4=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-N-[2-(diethylamino)ethyl]-2-(hydroxyimino)-2-phenylethanamide](/img/structure/B11597763.png)
![{3-[(4-Cyano-2-fluoro-benzoyl)-hydrazonomethyl]-indol-1-yl}-acetic acid](/img/structure/B11597769.png)
![4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11597772.png)
![4-chloro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11597774.png)
![4-{4-[butyl(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B11597777.png)
![2-methoxyethyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597784.png)
![[5,7-dimethyl-2-(3-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate](/img/structure/B11597796.png)
![{(2E)-2-[(2E)-(2,4-dihydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11597800.png)
![2-[2-(Thiazol-2-ylcarbamoyl)-ethyl]-hexanoic acid](/img/structure/B11597812.png)
![3-chloro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11597840.png)

![2-benzyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B11597850.png)
![2-(phenoxymethyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11597855.png)
![5-Methyl-2-(2-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11597863.png)
